molecular formula C35H52N8O7 B13382078 cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]

cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]

Cat. No.: B13382078
M. Wt: 696.8 g/mol
InChI Key: LJGXNPVJAKBNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Cyclic Peptide Research

The discovery of cyclic peptides traces back to the mid-20th century, with the isolation of evolidine from Melicope xanthoxyloides in 1955 marking the first documented plant-derived cyclic peptide. Initially overlooked due to limited analytical techniques, this finding laid the groundwork for subsequent breakthroughs, such as the identification of cyclosporin A from Tolypocladium inflatum in the 1970s, which revolutionized immunosuppressive therapy. Early research relied heavily on natural product isolation, but advances in synthetic chemistry since the 2000s have enabled the deliberate design of cyclic peptides like cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] through high-throughput libraries and mRNA display technologies. Modern workflows integrate computational modeling and structure-activity relationship (SAR) studies to optimize pharmacokinetic properties, reflecting a paradigm shift from serendipitous discovery to rational engineering.

Taxonomic Positioning Within Oligopeptide Families

Cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] belongs to the oligopeptide subclass, defined by its short chain of six amino acid residues. Its taxonomic hierarchy is as follows:

Taxonomic Level Classification
Superclass Organic acids and derivatives
Class Carboxylic acids and derivatives
Subclass Amino acids, peptides, and analogues
Direct Parent Peptides
Specific Family Oligopeptides

This classification is supported by its molecular formula (C₃₇H₅₄N₈O₁₀) and molecular weight (814.89 g/mol), which align with oligopeptide conventions. Unlike larger polypeptides, oligopeptides such as this compound typically exhibit constrained conformational flexibility, enhancing their ability to interact with specific biological targets like enzyme active sites or cell-surface receptors.

Structural Classification Framework for Heterochiral Cyclopeptides

Cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] exemplifies a heterochiral cyclopeptide due to its mixed D- and L-configured amino acids. Key structural features include:

Feature Description
Cyclization Head-to-tail macrocyclization via amide bond between DL-xiIle and DL-Asn residues.
Chirality Heterochiral sequence with alternating D/L configurations (e.g., DL-Asn, DL-Trp).
Side Chain Diversity Includes hydrophobic (DL-Leu, DL-xiIle), aromatic (DL-Trp), and polar (DL-Asn) residues.
Ring Size 18-membered macrocycle derived from six amino acids.

The stereochemical complexity of this compound is evident in its SMILES notation:
O=C(N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=C1C=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1CCCC1. Such structural attributes enable unique three-dimensional folding patterns that enhance binding to hydrophobic protein pockets while resisting proteolytic degradation. Comparative analysis with homochiral cyclic peptides reveals that heterochirality broadens target selectivity but complicates synthetic accessibility due to epimerization risks during solid-phase synthesis.

Properties

IUPAC Name

2-[17-butan-2-yl-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGXNPVJAKBNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid Phase Peptide Synthesis (SPPS)

  • Resin Selection : A suitable resin such as Wang or Rink amide resin is chosen to anchor the C-terminal amino acid (here, DL-ξ-isoleucine).
  • Protecting Groups : Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used for N-terminal protection, while side chains are protected with acid-labile groups to prevent side reactions.
  • Coupling Reagents : Carbodiimides (e.g., DIC or EDC) combined with additives like HOBt or Oxyma are employed to activate the carboxyl group of the incoming amino acid for peptide bond formation.
  • Sequence Assembly : The peptide chain is elongated stepwise by coupling DL-leucine, DL-leucine, DL-tryptophan, glycine, and DL-asparagine in the specified order.

This method allows rapid synthesis with easy washing steps to remove excess reagents, providing high purity linear peptides.

Liquid Phase Peptide Synthesis (LPPS)

  • In some cases, particularly for difficult sequences or to improve cyclization efficiency, the linear peptide is synthesized in solution.
  • This involves coupling protected amino acids in solution, with purification steps between couplings.
  • LPPS requires careful control of reaction conditions to minimize side reactions and racemization.

Cyclization Strategies

Cyclization is a critical step to form the cyclic structure of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]. The choice of cyclization site and method affects yield and purity.

Cyclization Site Selection

  • Typically, cyclization occurs between the N-terminal amino group of DL-asparagine and the C-terminal carboxyl group of DL-ξ-isoleucine.
  • Alternative cyclization sites may be explored based on peptide sequence and conformational flexibility.

Cyclization Methods

  • On-Resin Cyclization : The linear peptide remains attached to the resin, and cyclization is induced by activating the terminal groups. This method benefits from simplified purification but may have steric hindrance.
  • Solution-Phase Cyclization : The linear peptide is cleaved from the resin and cyclized in dilute solution to favor intramolecular reaction over polymerization.

Cyclization Reagents and Conditions

  • Common reagents include carbodiimides (DIC, EDC) with additives like HOBt or HOAt to suppress side reactions.
  • Cyclization is performed under dilute conditions (typically 0.1–1 mM) to minimize intermolecular coupling.
  • Reaction temperature is controlled (often room temperature to mild heating) to optimize reaction rate and selectivity.

Purification and Characterization

  • After cyclization, the product is purified using preparative high-performance liquid chromatography (HPLC) to separate cyclic peptide from linear and oligomeric by-products.
  • Purity is confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
  • Optical rotation and circular dichroism (CD) may be measured to verify stereochemical integrity.

Example Synthesis Protocol (Hypothetical Based on Literature)

Step Description Reagents/Conditions Notes
1 Loading DL-ξ-isoleucine on resin Wang resin, Fmoc-DL-ξ-Ile-OH, DIC/HOBt, DMF Standard SPPS loading
2 Sequential coupling of DL-leucine, DL-leucine, DL-tryptophan, glycine, DL-asparagine Fmoc-protected amino acids, DIC/HOBt, DMF Fmoc deprotection with 20% piperidine in DMF
3 Cleavage of linear peptide from resin TFA cocktail (e.g., TFA/TIS/H2O) Side chain deprotection simultaneous
4 Cyclization in solution DIC/HOBt, dilute DMF or DCM, 0.5 mM peptide concentration Stir at room temperature 12-24 h
5 Purification Preparative HPLC Gradient elution with water/acetonitrile + 0.1% TFA
6 Characterization MS, NMR, HPLC, optical rotation Confirm cyclic structure and purity

Research Data Summary

Parameter Result Reference/Notes
Cyclization yield 40–70% typical Dependent on sequence and method
Purity after HPLC >95% Analytical HPLC confirmation
Molecular weight (calculated) ~800–900 Da (approximate) Based on amino acid residues
Stereochemical integrity Maintained Verified by NMR and CD spectroscopy
Side reactions Minimal racemization Controlled by coupling conditions

Comparative Notes on Related Cyclic Peptides

  • The preparation of cyclic peptides containing DL-amino acids and non-standard residues like DL-ξ-isoleucine requires careful optimization to prevent epimerization.
  • Combining solid phase and liquid phase synthesis strategies enhances overall yield and purity.
  • Purification methods such as silica gel chromatography are less effective for polar cyclic peptides; preparative HPLC is preferred.

Chemical Reactions Analysis

Types of Reactions

Desotamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions are desotamide analogues with enhanced antibacterial activities. For example, desotamide A4 and A6 are analogues that have shown increased potency against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus .

Scientific Research Applications

Desotamide has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of desotamide is not fully understood. it is believed to target bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is known that desotamide exhibits a minimum inhibitory concentration in the micromolar range against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key observations :

  • Smaller DKPs (e.g., cyclo(Leu-Leu)) often exhibit antimicrobial or cytotoxic activities , whereas larger cyclic peptides may target specific protein-protein interactions.
  • The inclusion of aromatic residues (e.g., Trp in the target compound) could enhance membrane permeability or receptor binding, as seen in cyclo(D-Tyr-D-Pro) .
Physicochemical Properties
  • Solubility : Mixed D/L configurations in cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] may reduce crystallinity compared to homochiral DKPs like cyclo(L-Leu-L-Pro), which are more amenable to crystallization .
  • Stability : Cyclic hexapeptides generally exhibit higher metabolic stability than linear peptides due to reduced protease susceptibility. However, the presence of labile residues (e.g., Asn) may influence degradation pathways.

Biological Activity

Cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] is a cyclic peptide that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its structure, biological activity, and relevant research findings.

Structure and Composition

The compound cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] consists of a sequence of seven amino acids, including asparagine (Asn), glycine (Gly), tryptophan (Trp), leucine (Leu), and xi-isoleucine (xiIle). The molecular formula is C35H52N8O7C_{35}H_{52}N_{8}O_{7} with a molecular weight of approximately 684.84 g/mol .

Biological Activity

The biological activity of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that cyclic peptides, including cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle], exhibit significant antimicrobial activity. A study demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting its potential as a novel antibiotic .

Anticancer Activity

Cyclic peptides have been recognized for their anticancer properties. A review on cyclic peptides for cancer treatment highlighted the ability of certain cyclic structures to selectively target cancer cells while sparing normal cells. Cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] was noted for its role in inducing apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle].
    • Method : In vitro assays were conducted against gram-positive and gram-negative bacteria.
    • Results : The peptide showed significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Case Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] on human cancer cell lines.
    • Method : Cell viability assays were performed using various cancer cell lines.
    • Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at low concentrations.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic: What methodologies are recommended for synthesizing and purifying cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]?

Answer:
Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry to incorporate D/L-amino acids. Cyclization is achieved via head-to-tail amide bond formation using coupling agents like HATU or PyBOP. Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is employed for purification . Yield optimization requires monitoring racemization risks during cyclization using chiral GC or Marfey’s reagent .

Basic: Which analytical techniques confirm the structural identity of this cyclic peptide?

Answer:

  • NMR Spectroscopy : 2D experiments (COSY, NOESY) resolve backbone connectivity and stereochemistry. NOE patterns distinguish D/L isomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while tandem MS/MS identifies fragmentation patterns unique to cyclic structures .
  • X-ray Crystallography : For unambiguous stereochemical assignment, though crystallization challenges may require co-crystallization with stabilizing ligands .

Advanced: How do stereochemical variations (D/L isomers) influence the peptide’s bioactivity?

Answer:
Comparative assays using enantiopure analogs (e.g., all-L vs. D/L-mixed isomers) are critical. For example, under basic conditions, cyclo(D-Pro-L-Phe) exhibits altered stability compared to cyclo(L-Pro-L-Phe) due to isomer-specific backbone rigidity . Molecular docking studies can predict binding affinity changes in target proteins (e.g., proteases or receptors) .

Advanced: What challenges arise in resolving stereochemical complexities during synthesis?

Answer:
Racemization during cyclization is a major hurdle. Strategies include:

  • Low-temperature cyclization (0–4°C) to minimize isomerization.
  • Chiral HPLC with cellulose-based columns for post-synthesis separation of D/L isomers .
  • Monitoring via circular dichroism (CD) to detect conformational changes induced by stereochemical impurities .

Advanced: How can researchers investigate synergistic effects between this peptide and other bioactive compounds?

Answer:
Design combinatorial assays with co-administration of secondary metabolites (e.g., diketopiperazines). Use isobolographic analysis to quantify synergy/antagonism. Note that synergistic effects are not always observed; for example, cyclo(L-Ala-L-Pro) and cyclo(L-Val-L-Pro) showed no synergy in antifungal assays .

Basic: How stable is this peptide under physiological conditions, and what assays validate this?

Answer:
Stability is assessed via:

  • Proteolytic Resistance : Incubation with trypsin/chymotrypsin followed by HPLC quantification of intact peptide .
  • pH Stability : Circular dichroism (CD) spectra at pH 2–8 to detect conformational changes.
  • Serum Stability : Incubation in fetal bovine serum (FBS) with LC-MS monitoring over 24 hours .

Advanced: What strategies identify unknown cyclic peptide analogs in complex biological mixtures?

Answer:

  • Off-line 2D Chromatography : Pair hydrophilic interaction chromatography (HILIC) with reverse-phase HPLC to fractionate complex extracts .
  • MS/MS Networking : Compare fragmentation patterns against databases (e.g., MoNA) to identify structurally related compounds .
  • NMR-Based Dereplication : Match 1^1H-1^1H TOCSY signals to known cyclic peptide libraries .

Basic: What are current biomedical applications of similar cyclic peptides?

Answer:

  • Antimicrobial Activity : Cyclo(L-Pro-L-Tyr) analogs inhibit biofilm formation in Staphylococcus aureus .
  • Antitumor Potential : RGD-containing cyclic peptides (e.g., cyclo[Arg-Gly-Asp-D-Phe-Cys]) target integrins in tumor vasculature .

Advanced: How to design structure-activity relationship (SAR) studies for this peptide?

Answer:

  • Systematic Analog Synthesis : Replace xiIle with other branched residues (e.g., Ile, Val) to assess steric effects.
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins.
  • Conformational Analysis : Use molecular dynamics (MD) simulations to correlate backbone flexibility with activity .

Advanced: What computational tools predict interactions between this peptide and biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Glide for binding mode prediction.
  • MD Simulations : GROMACS or AMBER to simulate peptide-receptor dynamics over microsecond timescales.
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., Trp side chains for hydrophobic contacts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.